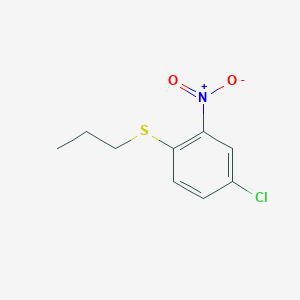

4-Chloro-2-nitro-1-(propylthio)benzene

Description

Contextualization within Halogenated Nitrobenzene (B124822) and Thioether Chemistry

Halogenated nitroaromatic compounds are fundamental building blocks in the chemical industry, serving as starting materials for the synthesis of dyes, pesticides, and pharmaceuticals. researchgate.net The nitro group and the halogen atom are both key functional groups that can be readily transformed into other substituents, providing a strategic entry point into a wide array of more complex molecules. For instance, 1-chloro-4-nitrobenzene (B41953) is a well-known precursor in the industrial production of various chemicals. researchgate.net The specific arrangement of substituents in compounds like 4-Chloro-2-nitro-1-(propylthio)benzene makes them particularly interesting.

On the other hand, the aryl thioether moiety is a critical structural unit in numerous bioactive compounds. quora.com The synthesis of molecules containing this functional group is a significant focus of medicinal chemistry research. A notable example is the anti-parasitic drug Albendazole, whose synthesis involves an intermediate, 4-propylthio-o-phenylenediamine, highlighting the relevance of the propylthio-aniline scaffold. google.com this compound combines the reactive potential of halogenated nitrobenzenes with the desirable structural feature of the aryl propyl sulfide (B99878), positioning it as a compound of significant synthetic interest.

Structural Features and their Influence on Aromatic Reactivity

The reactivity of this compound is dictated by the interplay of its three substituents: a chloro group, a nitro group, and a propylthio group. The specific placement of these groups on the benzene (B151609) ring creates a highly polarized and reactive system.

The nitro group (-NO₂) at position 2 is a powerful electron-withdrawing group through both inductive and resonance effects. This strongly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta position. google.com Conversely, and more importantly for this substitution pattern, the nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.

The chlorine atom (-Cl) at position 4 is also an electron-withdrawing group via induction but can donate electron density through resonance. It is a deactivator for EAS and an ortho-, para-director. The propylthio group (-SPr) is generally considered a weak activating group and an ortho-, para-director in EAS.

The combined effect of these substituents makes the C1 position, occupied by the propylthio group, highly activated for nucleophilic attack and displacement of a leaving group. This is the key principle behind its synthesis. The most common synthetic route to this class of compounds involves the SNAr reaction of a dihalogenated nitrobenzene with a thiol. For example, the analogous compound, 4-chloro-2-nitro-1-(phenylthio)benzene, is synthesized by reacting 2,5-dichloronitrobenzene with thiophenol in the presence of a base. prepchem.com The chlorine atom at the position ortho to the nitro group is preferentially displaced over the one meta to it, demonstrating the powerful activating effect of the nitro group. Therefore, the synthesis of the title compound would logically proceed via the reaction of 2,5-dichloronitrobenzene with 1-propanethiol (B107717).

Structurally, studies on analogous compounds like 4-chloro-2-nitro-1-(2-phenylethyl)benzene have shown through crystallographic data that the nitro group tends to be nearly coplanar with the aromatic ring, which maximizes its resonance effect. researchgate.net

Research Significance and Potential as a Synthetic Intermediate

The true value of this compound lies in its potential as a versatile synthetic intermediate. Each of its functional groups can be selectively targeted to build more complex molecular architectures. Chlorinated nitroaromatics are recognized as important building blocks for synthesizing diverse heterocycles and other industrial chemicals. researchgate.net

The synthetic utility of this compound can be envisioned through several transformations:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd). This would yield 5-chloro-2-(propylthio)aniline, a substituted aniline (B41778) that is a valuable precursor for heterocycle synthesis, such as quinolines or phenothiazines. This transformation is pivotal in the synthesis of the Albendazole intermediate 4-propylthio-o-phenylenediamine, which is formed from a related precursor. google.com

Nucleophilic Substitution of the Chloro Group: While the C1 position is more activated for the initial synthesis, the remaining chloro group at C4 can undergo SNAr reactions under forcing conditions or if the ring is further activated. It can be displaced by various nucleophiles like amines, alkoxides, or cyanides.

Cross-Coupling Reactions: The chloro group can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a modern and powerful method for creating complex biaryl structures, which are important in materials science and medicinal chemistry. researchgate.net

Oxidation of the Thioether: The propylthio group can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. These transformations dramatically alter the electronic properties of the substituent, turning it from a weak activator into a strong electron-withdrawing group, thereby modifying the reactivity of the aromatic ring.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Product Type |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | SnCl₂/HCl; H₂, Pd/C | Aniline (-NH₂) |

| Chloro (-Cl) | Nucleophilic Aromatic Substitution | NaOMe, R₂NH | Anisole, Amine |

| Chloro (-Cl) | Cross-Coupling | ArB(OH)₂, Pd catalyst | Biaryl |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-nitro-1-propylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c1-2-5-14-9-4-3-7(10)6-8(9)11(12)13/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTVAUWRMRJHMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Nitro 1 Propylthio Benzene

Retrosynthetic Disconnections and Strategic Considerations

Retrosynthetic analysis of 4-Chloro-2-nitro-1-(propylthio)benzene identifies two key disconnections that lead to plausible synthetic routes. The first and most common disconnection is at the carbon-sulfur bond, suggesting a nucleophilic aromatic substitution (SNAr) pathway. This approach involves reacting a suitable propylthiolate nucleophile with a benzene (B151609) ring that already contains the chloro and nitro groups and a good leaving group. The presence of the nitro group is crucial for activating the ring towards nucleophilic attack.

A second disconnection strategy involves breaking the bonds formed by the addition of the chloro and nitro groups. This implies a sequential functionalization route starting from a simpler benzene derivative, such as propylbenzene (B89791) or chlorobenzene (B131634). This pathway relies on controlling the regioselectivity of successive electrophilic aromatic substitution (EAS) reactions to achieve the desired 1,2,4-substitution pattern. The order of these reactions is critical, as the directing effects of the existing substituents will determine the position of the incoming groups.

Sequential Functionalization of Benzene Ring

This approach involves the step-by-step introduction of the required functional groups onto a benzene ring. The success of this strategy hinges on a thorough understanding of the directing effects of each substituent.

Directly introducing a propyl group via Friedel-Crafts alkylation is often problematic due to the potential for carbocation rearrangements and polyalkylation. A more reliable method is a two-step Friedel-Crafts acylation followed by reduction. libretexts.orglibretexts.org First, the benzene ring is acylated with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) to form a propiophenone (B1677668) derivative. vedantu.com This reaction introduces an acyl group, which is a deactivating meta-director. Subsequently, the ketone is reduced to the propyl group. Common reduction methods include the Clemmensen reduction (using zinc-mercury amalgam in hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). vanderbilt.edu This acylation-reduction sequence avoids the issues associated with direct alkylation. vanderbilt.edu

For instance, the acylation of chlorobenzene would yield a mixture of ortho- and para-chloropropiophenone, with the para isomer being the major product due to reduced steric hindrance. vedantu.comyoutube.comdoubtnut.com

Nitration and chlorination are classic electrophilic aromatic substitution (EAS) reactions. wikipedia.org

Nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). vaia.com

Chlorination involves reacting the aromatic ring with chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). quora.com

The regiochemical outcome of these reactions is dictated by the substituents already present on the benzene ring. chemistrytalk.org

The precise order of introducing the propyl, chloro, and nitro groups is paramount to successfully synthesizing the target molecule due to the directing effects of each substituent. vanderbilt.edu All activating groups are ortho-/para-directors, while deactivating groups can be either ortho-/para- or meta-directors. libretexts.org

| Substituent | Type | Directing Effect |

| -CH₂CH₂CH₃ (Propyl) | Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -C(O)R (Acyl) | Deactivating | Meta |

A plausible synthetic sequence starting from benzene could be:

Friedel-Crafts Acylation: Benzene is acylated with propanoyl chloride and AlCl₃ to form propiophenone.

Chlorination: The acyl group is a meta-director. Chlorination of propiophenone would direct the chlorine atom to the meta position, yielding 3-chloropropiophenone.

Nitration: Now, with an ortho, para-directing chloro group and a meta-directing acyl group, nitration becomes complex. However, the chloro group's directing effect would favor nitration at its ortho and para positions.

Reduction: The final step would be the reduction of the acyl group to a propyl group.

This route highlights the challenges in controlling regioselectivity. A more viable pathway might start with a different commercially available material. For example, starting with chlorobenzene:

Nitration of Chlorobenzene: The chloro group is an ortho, para-director. Nitration yields a mixture of 2-chloronitrobenzene and 4-chloronitrobenzene, with the para isomer being the major product. nih.govwikipedia.org

Further Substitution: Introducing the propylthio group onto this scaffold via SNAr is generally more efficient than attempting a third electrophilic substitution.

Conversely, chlorination of nitrobenzene (B124822) primarily yields 3-chloronitrobenzene because the nitro group is a strong meta-director. askfilo.comyoutube.com This isomer is not the desired precursor for the target compound.

Nucleophilic Aromatic Substitution (SNAr) for Propylthio Moiety Incorporation

A more direct and often higher-yielding approach to synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method involves introducing the propylthio group by substituting a leaving group (typically a halide) on an activated aromatic ring.

For an SNAr reaction to occur, the aromatic ring must be electron-deficient. This is achieved by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the leaving group. quizlet.com The electron-withdrawing group serves two critical functions:

It polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to attack by a nucleophile.

It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. quizlet.com

A practical synthesis for the analogous compound, 4-chloro-2-nitro-1-(phenylthio)benzene, starts with 2,5-dichloronitrobenzene. prepchem.com In this precursor, the chlorine atom at position 5 (para to the nitro group) is highly activated towards nucleophilic substitution. The reaction proceeds by treating 2,5-dichloronitrobenzene with a thiolate, generated in situ from the corresponding thiol and a base like potassium hydroxide (B78521) (KOH). prepchem.com

Applying this logic to the target molecule:

Starting Material: 2,5-Dichloronitrobenzene

Nucleophile: Sodium propanethiolate (CH₃CH₂CH₂S⁻Na⁺), generated from propanethiol and a base (e.g., NaOH or KOH).

Reaction: The propanethiolate ion attacks the carbon atom bonded to the chlorine at the 5-position (para to the nitro group), displacing the chloride ion to form the final product, this compound.

This SNAr pathway is generally preferred due to its high regioselectivity and efficiency, as the reaction conditions are specifically tailored to substitute only the activated halogen.

Displacement of Halogen (Chlorine) by Thiolate Nucleophiles

The principal synthetic route to this compound involves the reaction of a suitable dichloronitrobenzene isomer with 1-propanethiol (B107717) in the presence of a base. The base deprotonates the thiol to form the more nucleophilic propanethiolate anion (CH₃CH₂CH₂S⁻), which then attacks the electron-deficient carbon atom of the benzene ring, displacing one of the chlorine atoms.

A common starting material for this synthesis is 1,4-dichloro-2-nitrobenzene (B41259). wikipedia.org In this molecule, the chlorine atom at the C-1 position is ortho to the strongly electron-withdrawing nitro group, making it highly susceptible to nucleophilic attack. The reaction proceeds as follows:

Reaction Scheme:

A laboratory-scale synthesis analogous to this involves the reaction of a dichloronitrobenzene with a thiol in a polar aprotic solvent like dimethylformamide (DMF), with potassium hydroxide (KOH) serving as the base. prepchem.com The thiolate is generated in situ, and the reaction is typically stirred at an elevated temperature to ensure a reasonable reaction rate.

Table 1: Representative Reaction Parameters for the Synthesis of Aryl Sulfides via SNAr

| Parameter | Value/Condition | Purpose |

| Starting Material | 1,4-Dichloro-2-nitrobenzene | Provides the activated aryl halide scaffold. |

| Nucleophile | 1-Propanethiol | Source of the propylthio group. |

| Base | Potassium Hydroxide (KOH) | Deprotonates the thiol to form the thiolate. |

| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent to dissolve reactants. |

| Temperature | 70-100 °C | To overcome the activation energy of the reaction. |

| Reaction Time | 3-6 hours | To ensure completion of the reaction. |

Investigating Regioselectivity and Ortho/Para Activation Mechanisms

The regioselectivity of this synthesis is a critical aspect, governed by the electronic effects of the substituents on the benzene ring. In nucleophilic aromatic substitution, electron-withdrawing groups, such as the nitro group (-NO₂), are essential for activating the ring towards attack by a nucleophile. reddit.com This activation is most pronounced at the ortho and para positions relative to the electron-withdrawing group.

The mechanism involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. When the nucleophile attacks the carbon bearing a halogen at a position ortho or para to the nitro group, the negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy for its formation.

In the case of 1,4-dichloro-2-nitrobenzene, both chlorine atoms are activated. The chlorine at C-1 is ortho to the nitro group, while the chlorine at C-4 is para. The incoming propanethiolate will preferentially substitute the chlorine at the C-1 position (ortho to the nitro group) due to the strong activation at this site. wikipedia.org

Table 2: Regioselectivity in the Reaction of 1,4-Dichloro-2-nitrobenzene

| Position of Chlorine | Relationship to -NO₂ | Activation | Product |

| C-1 | Ortho | Highly Activated | This compound (Major) |

| C-4 | Para | Activated | 1-Chloro-4-nitro-2-(propylthio)benzene (Minor) |

Role of Catalysis and Reaction Conditions (e.g., Phase Transfer Catalysis)

While the reaction can proceed without a catalyst, the use of phase-transfer catalysis (PTC) can be advantageous, particularly in large-scale preparations or when using a biphasic reaction medium (e.g., an aqueous base and an organic solvent). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the thiolate anion from the aqueous phase (or solid phase of the base) to the organic phase where the aryl halide is dissolved. rsc.org This enhances the reaction rate by increasing the concentration of the nucleophile in the organic phase.

The general conditions for this synthesis involve heating the reactants in a suitable solvent. The choice of base is also important; stronger bases like potassium hydroxide or sodium hydroxide are effective in generating the thiolate. The reaction temperature is typically maintained in the range of 70-100 °C to achieve a practical reaction rate.

Alternative Synthetic Routes and Methodological Comparisons

While nucleophilic aromatic substitution is the most direct and common method for synthesizing this compound, other general methods for forming aryl sulfides could theoretically be adapted.

One such alternative is the transition metal-catalyzed cross-coupling of an aryl halide with a thiol. bohrium.comorganic-chemistry.org Catalysts based on palladium, copper, or iron are commonly used for this purpose. For instance, a process could be envisioned where 1,4-dichloro-2-nitrobenzene is coupled with 1-propanethiol using a suitable catalyst and ligand system.

Comparison of Synthetic Routes:

| Method | Advantages | Disadvantages |

| Nucleophilic Aromatic Substitution (SNAr) | - Does not require a metal catalyst.- Often uses readily available and inexpensive reagents.- High regioselectivity due to electronic activation. | - Requires a strongly activated aryl halide.- May require elevated temperatures. |

| Transition Metal-Catalyzed Cross-Coupling | - Broader substrate scope (can be used with less activated aryl halides).- Can often be performed under milder conditions. | - Requires a metal catalyst, which can be expensive and needs to be removed from the product.- May require specialized and air-sensitive ligands. |

For the specific case of this compound, the SNAr pathway is generally preferred due to the inherent activation provided by the nitro group, making the use of a metal catalyst unnecessary.

Optimization of Reaction Parameters and Yields

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

Stoichiometry: A slight excess of the thiol and base relative to the dichloronitrobenzene is often used to ensure complete conversion of the starting material.

Base: The choice of base can influence the reaction rate. Stronger, non-nucleophilic bases are generally preferred.

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically effective in dissolving the reactants and promoting the SNAr reaction.

Temperature: The reaction temperature is a critical parameter. Higher temperatures increase the reaction rate but may also lead to the formation of side products. The optimal temperature is usually determined empirically.

Reaction Time: The reaction should be monitored (e.g., by TLC or GC) to determine the point of maximum conversion of the starting material and to avoid prolonged heating that could lead to product degradation.

Purification and Isolation Techniques for High Purity Compound

After the reaction is complete, a series of workup and purification steps are necessary to isolate the pure this compound.

Workup: The reaction mixture is typically cooled and then poured into water. The product, being organic, will precipitate or can be extracted with a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with water and brine to remove any remaining inorganic salts and the solvent.

Recrystallization: This is a common and effective method for purifying solid organic compounds. springerprofessional.de The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. The pure compound will crystallize out, leaving impurities dissolved in the mother liquor. A suitable solvent for the recrystallization of aryl sulfides is often a hydrocarbon solvent like cyclohexane (B81311) or heptane, or an alcohol like ethanol. prepchem.com

Column Chromatography: If recrystallization does not provide a product of sufficient purity, or if the product is an oil, column chromatography is a powerful purification technique. welch-us.com A silica (B1680970) gel column is typically used, and the crude product is eluted with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The polarity of the eluent is gradually increased to separate the desired product from any remaining starting materials or byproducts. The separation of isomers of nitroaromatic compounds can often be achieved using this method. welch-us.com

The purity of the final product can be assessed by techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (NMR, IR, and mass spectrometry).

Reactivity and Mechanistic Investigations of 4 Chloro 2 Nitro 1 Propylthio Benzene

Nucleophilic Aromatic Substitution (SNAr) Reactivity

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for aryl halides bearing electron-withdrawing groups. ck12.orglibretexts.orgwikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov For 4-Chloro-2-nitro-1-(propylthio)benzene, the carbon atom attached to the chlorine is activated towards nucleophilic attack due to the powerful electron-withdrawing effect of the nitro group located at the ortho position.

In nucleophilic aromatic substitution reactions, the nature of the leaving group is a critical factor influencing the reaction rate. Unlike SN2 reactions, where the bond to the leaving group is broken in the rate-determining step, the rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. wikipedia.orgyoutube.com Consequently, the leaving group's ability to be expelled is part of the faster, second step.

The established order of leaving group ability for halogens in SNAr reactions is F > Cl ≈ Br > I. wikipedia.orgnih.gov This inverted order (compared to SN2) is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack in the rate-limiting first step. youtube.commasterorganicchemistry.com

While the nitro group (NO₂) can also function as a leaving group in some SNAr reactions, it is generally less facile than chloride. In the case of this compound, the chloride ion is the significantly better and expected leaving group. The C-Cl bond is weaker than the C-N bond of the nitro group, and chloride is a stable anion. The primary role of the nitro group in this molecule is to activate the ring for substitution, not to act as the leaving group.

Table 1: General Leaving Group Ability in SNAr Reactions

| Leaving Group | Relative Reactivity | Rationale for Reactivity Order |

| F | Highest | Most electronegative, strongly activates the ring for nucleophilic attack (rate-determining step). |

| NO₂ | High | Strong electron-withdrawing group, but C-N bond is stronger than C-Cl. |

| Cl | Intermediate | Good leaving group, commonly displaced in SNAr reactions. |

| Br | Intermediate | Similar reactivity to Chloride. |

| I | Lowest | Least electronegative halogen, provides weakest activation for the initial attack. |

The rate and selectivity of SNAr reactions are profoundly influenced by the substituents on the aromatic ring. For a reaction to proceed readily, at least one strong electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.org

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent is the primary activating group in this compound. Located ortho to the chlorine atom, it strongly delocalizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby stabilizing it and lowering the activation energy of the rate-determining step. libretexts.orgwikipedia.org A meta-positioned nitro group would not provide this resonance stabilization and would have a much smaller activating effect. libretexts.org

Chloride Group (-Cl): The chlorine atom serves as the leaving group. It also exerts a deactivating inductive effect (-I) and a weak deactivating resonance effect (+R). However, its primary role in this specific reaction is as the displaced moiety.

The combined effect of these substituents makes the C-1 position (attached to the chlorine) the exclusive site of nucleophilic attack.

The key intermediate in the SNAr mechanism is the Meisenheimer complex, a negatively charged, non-aromatic species. wikipedia.org The formation of this complex is typically the rate-determining step. For the reaction of this compound with a generic nucleophile (Nu⁻), the Meisenheimer complex would be formed by the addition of the nucleophile to the carbon bearing the chlorine atom.

The stability of this intermediate is paramount to the reaction's feasibility. The negative charge is delocalized over the π-system of the ring and, crucially, onto the ortho-nitro group. This delocalization is the principal reason for the stability of the complex and the activation provided by the nitro group. The para-propylthio group can also contribute to stability by delocalizing the charge through its sulfur atom. While direct experimental characterization of the Meisenheimer complex for this specific substrate is not widely reported, its structure and stabilization can be inferred from extensive studies on analogous nitroaromatic compounds. nih.gov

The SNAr reaction of this compound is expected to follow second-order kinetics, being first order in the substrate and first order in the nucleophile. The reaction proceeds through a two-step mechanism where the first step, the formation of the Meisenheimer complex, is generally rate-limiting.

Step 1 (Addition - Slow): Nucleophilic attack on the carbon bearing the chlorine, forming the resonance-stabilized Meisenheimer complex.

Step 2 (Elimination - Fast): Loss of the chloride leaving group to restore the aromaticity of the ring.

Table 2: Hypothetical Kinetic Data for the Reaction with Piperidine (This data is illustrative, based on typical SNAr reactions of activated aryl chlorides, and serves to demonstrate expected trends.)

| Solvent | Temperature (°C) | [Piperidine] (M) | kobs (s⁻¹) | k₂ (M⁻¹s⁻¹) |

| Methanol | 25 | 0.1 | 1.5 x 10⁻⁴ | 1.5 x 10⁻³ |

| Methanol | 50 | 0.1 | 6.2 x 10⁻⁴ | 6.2 x 10⁻³ |

| DMSO | 25 | 0.1 | 4.8 x 10⁻³ | 4.8 x 10⁻² |

| DMSO | 50 | 0.1 | 1.9 x 10⁻² | 1.9 x 10⁻¹ |

Transformations of the Nitro Group

Beyond its role in activating the ring for SNAr, the nitro group itself can undergo various chemical transformations, most notably reduction.

The reduction of an aromatic nitro group to an amine is a synthetically valuable transformation. This process can be achieved using a variety of reducing agents. For the related compound, 4-propylthio-2-nitroaniline, reduction to 4-propylthio-o-phenylenediamine is a key step in the synthesis of the anthelmintic drug albendazole. google.com This transformation is commonly carried out using reagents like sodium sulfide (B99878) or sodium hydrosulfide in an aqueous or alcoholic medium. google.com

Similarly, the nitro group of this compound can be selectively reduced to an amine, yielding 5-chloro-2-(propylthio)aniline. Common methods for this transformation include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). This is often a clean and efficient method.

Metal-Acid Systems: Employing metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Sulfide Reagents: Using sodium sulfide (Na₂S), sodium hydrosulfide (NaSH), or ammonium (B1175870) sulfide ((NH₄)₂S), which are particularly useful for selective reduction of one nitro group in the presence of another.

This reduction provides a pathway to a different class of substituted anilines, which can serve as versatile intermediates for further functionalization in organic synthesis.

Other Nitro Group Derivatizations

While the reduction of the nitro group to an amino group is a common transformation for nitroaromatic compounds, other derivatizations that preserve the nitrogen in a higher oxidation state are also of synthetic interest. These reactions often leverage the electron-withdrawing character of the nitro group to influence the reactivity of the aromatic ring or to directly modify the nitro functionality itself.

For instance, partial reduction of nitroarenes can lead to the formation of nitroso compounds or N-arylhydroxylamines. These transformations can be achieved using specific reducing agents and carefully controlled reaction conditions. While complete reduction to the amine is typical with reagents like tin and hydrochloric acid, milder reducing agents or electrochemical methods can favor the formation of these intermediate oxidation states.

Furthermore, the nitro group can participate in reactions with certain organometallic reagents. For example, Grignard reagents have been shown to react with nitroarenes, although these reactions can be complex and may not always lead to simple substitution products. The interaction often involves single electron transfer (SET) processes, leading to a variety of products depending on the specific Grignard reagent and reaction conditions.

Reactions of the Propylthio Moiety

The propylthio group attached to the aromatic ring offers another site for chemical modification, primarily centered around the sulfur atom.

Oxidation to Sulfoxides and Sulfones

The sulfur atom of the propylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating thioether into electron-withdrawing sulfoxide and even more strongly electron-withdrawing sulfone groups. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation.

Common oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412). Careful control of stoichiometry is often necessary to selectively produce the sulfoxide without over-oxidation to the sulfone. For instance, using one equivalent of the oxidizing agent at lower temperatures typically favors the formation of the sulfoxide. In contrast, employing an excess of the oxidizing agent and/or higher temperatures will generally lead to the sulfone. The oxidation of aryl thioethers is a well-established and reliable transformation in organic synthesis.

Table 1: Oxidation of Aryl Propyl Thioethers

| Oxidizing Agent | Product | Typical Conditions |

|---|---|---|

| Hydrogen Peroxide (1 eq.) | Aryl Propyl Sulfoxide | Acetic acid, room temperature |

| Hydrogen Peroxide (>2 eq.) | Aryl Propyl Sulfone | Acetic acid, reflux |

| m-CPBA (1 eq.) | Aryl Propyl Sulfoxide | Dichloromethane, 0°C to rt |

Thioether Cleavage and Desulfurization Reactions

The carbon-sulfur bond of the propylthio group can be cleaved under certain conditions. Reductive cleavage, often employing Raney nickel, is a common method for desulfurization, which would result in the formation of 4-chloro-2-nitrobenzene. This reaction proceeds via the formation of a nickel-sulfur bond and subsequent hydrogenolysis of the C-S bond. Other desulfurization methods might involve different transition metal catalysts or strong reducing agents.

Alkylation or Acylation of Sulfur

The sulfur atom in the propylthio group possesses a lone pair of electrons, rendering it nucleophilic. This allows for alkylation or acylation reactions to form sulfonium salts. For example, reaction with an alkyl halide, such as methyl iodide, would yield a trialkylsulfonium salt. Similarly, acylation with an acyl halide could lead to the formation of an acylsulfonium salt. These sulfonium salts can be useful intermediates in various synthetic transformations.

Transformations Involving the Chloro Group

The chloro group on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the ortho position. This activation makes the carbon atom to which the chlorine is attached highly electrophilic and susceptible to attack by nucleophiles.

Further Nucleophilic Displacements with Diverse Nucleophiles

The chlorine atom in this compound can be displaced by a variety of nucleophiles. The rate of this substitution is significantly enhanced by the ortho-nitro group, which can stabilize the intermediate Meisenheimer complex through resonance.

Common nucleophiles that can be employed in these reactions include:

Amines: Primary and secondary amines can readily displace the chloride to form the corresponding N-substituted anilines. These reactions are often carried out in the presence of a base to neutralize the HCl generated.

Alkoxides and Phenoxides: Alkoxides (e.g., sodium methoxide) and phenoxides can react to form the corresponding aryl ethers.

Thiols: Thiolates can displace the chloride to introduce a second thioether functionality onto the aromatic ring.

The general mechanism for these SNAr reactions involves the addition of the nucleophile to the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.

Table 2: Nucleophilic Aromatic Substitution of Activated Aryl Chlorides

| Nucleophile | Product Type |

|---|---|

| R-NH2 (Primary Amine) | N-Alkyl-4-(propylthio)-3-nitroaniline |

| R2NH (Secondary Amine) | N,N-Dialkyl-4-(propylthio)-3-nitroaniline |

| R-O- (Alkoxide) | 1-Alkoxy-4-chloro-2-nitrobenzene |

The reactivity of this compound is characterized by the interplay of its three functional groups. The nitro group can undergo various transformations beyond simple reduction. The propylthio moiety is amenable to oxidation, cleavage, and S-alkylation/acylation. Finally, the chloro group, activated by the ortho-nitro substituent, readily participates in nucleophilic aromatic substitution reactions with a wide range of nucleophiles. This diverse reactivity makes this compound a versatile building block in organic synthesis, allowing for the introduction of various functionalities and the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in these reactions is influenced by the electronic effects of its substituents and the potential for catalyst inhibition.

The general mechanism for these reactions involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in Suzuki and Stille reactions) or migratory insertion of an alkene (in the Heck reaction), and finally, reductive elimination to yield the product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, the electron-withdrawing nitro group is expected to activate the C-Cl bond towards oxidative addition to the palladium(0) center. However, the presence of the sulfur atom in the propylthio group can pose a challenge due to its potential to coordinate to the palladium catalyst and act as a catalyst poison, thereby inhibiting the reaction.

A hypothetical Suzuki-Miyaura coupling reaction is presented below:

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 2-Nitro-4-phenyl-1-(propylthio)benzene |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 4-(4-Methoxyphenyl)-2-nitro-1-(propylthio)benzene |

Stille Coupling:

The Stille coupling utilizes an organotin reagent as the coupling partner. Similar to the Suzuki reaction, the reactivity of this compound would be governed by the activation of the C-Cl bond by the nitro group and potential catalyst inhibition by the thioether. The toxicity of organotin compounds is a significant drawback of this method.

Heck Reaction:

The Heck reaction couples the aryl halide with an alkene. The regioselectivity of the Heck reaction is influenced by the electronic nature of the alkene. For electron-deficient alkenes, arylation typically occurs at the β-position, while for electron-rich alkenes, it occurs at the α-position. The success of the Heck reaction with this compound would again depend on overcoming potential catalyst poisoning by the sulfur atom.

A general representation of these coupling reactions is as follows:

Mechanistic considerations for all three reactions would need to account for the electronic landscape of the substrate. The strong electron-withdrawing nature of the nitro group facilitates the initial oxidative addition step, which is often rate-limiting. However, the electron-donating character of the propylthio group, while weaker, could have a minor opposing effect. The primary mechanistic hurdle is likely the propensity of the sulfur atom to bind to the palladium center, which could necessitate the use of specialized ligands that are less susceptible to displacement or that can promote the desired catalytic cycle over catalyst deactivation.

Radical Reactions and Photochemical Transformations

The presence of the nitro and propylthio groups makes this compound a candidate for radical and photochemical reactions.

Radical Reactions:

Nitroaromatic compounds are known to undergo radical reactions. For instance, they can be reduced to nitro radical anions under certain conditions. These radical anions can then participate in a variety of transformations. The C-Cl bond could also be susceptible to homolytic cleavage under radical conditions, potentially initiated by radical initiators or photolysis, leading to an aryl radical. This aryl radical could then be trapped by various radical acceptors.

The propylthio group can also influence radical reactions. Thiols and thioethers are known to participate in radical processes, often involving the formation of thiyl radicals. In the context of this compound, radical abstraction of a hydrogen atom from the propyl group is a possibility, leading to a carbon-centered radical that could undergo further reactions.

Photochemical Transformations:

Nitroaromatic compounds are well-known to be photochemically active. Upon absorption of UV light, they can be excited to singlet and triplet states. These excited states can undergo various reactions, including hydrogen abstraction, cycloadditions, and rearrangements. For this compound, photochemical excitation could lead to intramolecular reactions, such as hydrogen abstraction from the propyl group by the excited nitro group, potentially leading to cyclization products.

Furthermore, photo-induced cleavage of the C-S bond or C-Cl bond could occur, generating radical intermediates that would then undergo subsequent reactions. The specific photochemical pathway would be dependent on the wavelength of light used and the reaction conditions.

Table 2: Potential Radical and Photochemical Reactions of this compound

| Reaction Type | Initiator/Conditions | Potential Intermediate | Possible Product(s) |

| Radical Reduction | e.g., Na₂S₂O₄ | Nitro radical anion | 4-Chloro-1-(propylthio)-2-aminobenzene |

| Radical Arylation | Radical initiator (e.g., AIBN), H-donor | 4-Chloro-2-nitrophenyl radical | 1-Chloro-3-nitro-4-(propylthio)benzene (from H-abstraction) or arylated products |

| Photochemical Rearrangement | UV irradiation | Excited state | Isomeric products, cyclized products |

| Photo-cleavage | UV irradiation | Aryl and propylthio radicals | Products from radical recombination or abstraction |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 Nitro 1 Propylthio Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-Chloro-2-nitro-1-(propylthio)benzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR techniques would be essential for unambiguous assignment of all proton and carbon signals.

Detailed ¹H and ¹³C NMR Spectral Assignments

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the propyl chain protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern on the benzene (B151609) ring. The electron-withdrawing nature of the nitro and chloro groups, along with the electron-donating effect of the propylthio group, would influence the chemical shifts of the aromatic protons. The propyl group would exhibit three sets of signals: a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl group, and a triplet for the methylene group attached to the sulfur atom.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the attached functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | 110 - 150 |

| -S-CH₂- | 2.8 - 3.2 | 30 - 40 |

| -CH₂- | 1.6 - 2.0 | 20 - 30 |

| -CH₃ | 0.9 - 1.2 | 10 - 15 |

Note: These are estimated ranges based on general principles and data for similar structures. Actual experimental values are required for accurate assignments.

Application of 2D NMR Techniques (COSY, HMQC, HMBC) for Structural Confirmation

To definitively assign the proton and carbon signals, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity within the propyl chain and aiding in the assignment of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away, providing key information to connect the propylthio group to the correct position on the aromatic ring and to confirm the relative positions of the substituents.

Investigating Conformational Dynamics via Variable Temperature NMR

The flexibility of the propylthio group could lead to different conformations of the molecule. Variable temperature (VT) NMR studies could provide insights into these conformational dynamics. By recording NMR spectra at different temperatures, it might be possible to observe changes in chemical shifts or the coalescence of signals, which would indicate the presence of different conformers and allow for the determination of the energy barriers between them.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous determination of its elemental formula (C₉H₁₀ClNO₂S), confirming the identity of the compound.

Table 2: Expected HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass |

|---|---|

| C₉H₁₀ClNO₂S | [Data not available] |

Note: The calculated exact mass requires a specific calculation based on the isotopic masses of the constituent elements.

Elucidation of Fragmentation Pathways and Isomeric Distinctions

Electron ionization (EI) mass spectrometry would be used to induce fragmentation of the molecule. The resulting mass spectrum would show a series of fragment ions that are characteristic of the molecule's structure. The fragmentation pathways of aromatic thioethers can be complex and may involve rearrangements. Analysis of these fragments would provide valuable information about the connectivity of the atoms in the molecule. For example, cleavage of the C-S bond and the propyl chain would be expected fragmentation pathways. The presence of chlorine would be indicated by the characteristic isotopic pattern of its ions. This detailed fragmentation analysis could also be instrumental in distinguishing this compound from its isomers.

Infrared (IR) and Raman Spectroscopy

Identification of Characteristic Vibrational Modes of Functional Groups

The IR and Raman spectra of this compound are distinguished by absorption bands corresponding to its primary functional moieties. The nitro group (NO₂) typically exhibits strong, characteristic asymmetric and symmetric stretching vibrations. For analogous nitroaromatic compounds, these are generally observed in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The presence of the electron-withdrawing chlorine atom and the electron-donating propylthio group on the benzene ring can influence the precise position of these bands.

The carbon-chlorine (C-Cl) stretching vibration is expected to produce a band in the fingerprint region, typically between 700 and 800 cm⁻¹. The carbon-sulfur (C-S) stretching vibration of the propylthio group is generally weaker and appears in the 600-780 cm⁻¹ range. Aliphatic C-H stretching vibrations from the propyl group are anticipated in the 2850-2960 cm⁻¹ region.

A summary of expected vibrational modes is presented below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |

| Propyl (C-H) | Stretching | 2850 - 2960 |

| Aromatic (C-Cl) | Stretching | 700 - 800 |

| Thioether (C-S) | Stretching | 600 - 780 |

Analysis of Aromatic Ring Vibrations

The substituted benzene ring gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which are useful for confirming the arrangement of substituents and are expected in the 800-900 cm⁻¹ region for a 1,2,4-trisubstituted benzene.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions involving the nitrobenzene (B124822) chromophore. The benzene ring itself exhibits π → π* transitions, which are significantly affected by the attached nitro, chloro, and propylthio groups. up.ac.za The nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption bands of the benzene ring. up.ac.za

For substituted nitrobenzenes, two main absorption bands are typically observed. up.ac.za The primary band, corresponding to a high-energy π → π* transition, and a secondary, lower-energy band which is also a π → π* transition but is often symmetry-forbidden in benzene itself. up.ac.za The presence of the auxochromic chloro and propylthio groups, with their lone pairs of electrons, can further modify the positions and intensities of these absorption maxima.

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the color of a solution of a compound with a change in solvent polarity. Nitro-substituted aromatic compounds are known to exhibit solvatochromism. researchgate.net The electronic distribution in the ground and excited states of this compound can be influenced by the polarity of the solvent.

In polar solvents, it is anticipated that the more polar excited state will be stabilized to a greater extent than the ground state, leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. Conversely, in nonpolar solvents, a hypsochromic (blue) shift may be observed. A systematic study in a range of solvents with varying polarities would be necessary to fully characterize the solvatochromic behavior of this compound.

X-ray Crystallography

For a related compound, 1-chloro-2-methyl-4-nitrobenzene, the crystal structure reveals a monoclinic space group P2₁/n. researchgate.netmdpi.com The molecule is nearly planar, with a small dihedral angle between the nitro group and the phenyl ring. researchgate.netmdpi.com The crystal packing is stabilized by π-π stacking interactions between adjacent benzene rings, as well as C-H···O hydrogen bonds and close Cl···O contacts. researchgate.netmdpi.com

It is reasonable to predict that this compound would exhibit similar structural characteristics, including a high degree of planarity in the chloro-nitro-benzene core. The flexible propylthio group would likely adopt a conformation that minimizes steric hindrance. Intermolecular interactions, such as C-H···O hydrogen bonds involving the nitro group and π-π stacking, would also be expected to play a significant role in the crystal packing.

Table of Crystallographic Data for the Analogous Compound 1-Chloro-2-methyl-4-nitrobenzene researchgate.netmdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 13.5698(8) |

| b (Å) | 3.7195(3) |

| c (Å) | 13.5967(8) |

| β (°) | 91.703(3) |

| Volume (ų) | 685.96(10) |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Without a determined crystal structure, an analysis of the intermolecular forces—such as hydrogen bonds, halogen bonds, π-π stacking, or van der Waals interactions—that govern the crystal packing of this compound cannot be conducted. The arrangement of molecules in the crystal lattice and the identification of any characteristic packing motifs remain unknown.

Future experimental studies, including single-crystal X-ray diffraction, would be necessary to elucidate the structural and spectroscopic characteristics of this compound.

Computational Chemistry and Theoretical Studies on 4 Chloro 2 Nitro 1 Propylthio Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Using methods like Density Functional Theory (DFT), these calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For 4-chloro-2-nitro-1-(propylthio)benzene, these calculations are invaluable for understanding its geometry, stability, and electronic nature.

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a flexible molecule like this compound, this is complicated by the presence of the propylthio group, which can rotate around the C-S bond and within the alkyl chain itself.

Conformational analysis is therefore a critical step. The rotation around the C(aromatic)-S and S-C(propyl) bonds, as well as the C-C bonds of the propyl chain, gives rise to multiple conformers, each with a distinct energy. Computational studies on similar molecules, such as n-propanethiol, have shown that conformers can be described by the dihedral angles along the carbon-sulfur and carbon-carbon backbones. nih.gov For the propyl group attached to the sulfur, these are often labeled as Trans (T) or Gauche (G).

Table 1: Representative Conformational Analysis of a Propylthio Group

This table illustrates the types of conformers and relative energies that would be calculated for the propylthio side chain, based on data for analogous molecules like n-propanethiol. The exact values for this compound would require a specific computational study.

| Conformer | Dihedral Angle 1 (C-C-S-C) | Dihedral Angle 2 (C-S-C-C) | Relative Energy (kcal/mol) |

| Trans-Gauche (T-G) | ~180° | ~60° | 0.00 (Reference) |

| Gauche-Gauche (G-G) | ~60° | ~60° | +0.25 |

| Trans-Trans (T-T) | ~180° | ~180° | +0.60 |

| Gauche-Trans (G-T) | ~60° | ~180° | +0.75 |

Once the optimized geometry is obtained, its electronic properties can be analyzed. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govmdpi.com

For this compound, the HOMO is expected to have significant contributions from the electron-rich sulfur atom and the π-system of the benzene (B151609) ring. The LUMO, conversely, is expected to be localized primarily on the nitroaromatic ring system, a consequence of the strong electron-withdrawing nature of the nitro group. This distribution makes the aromatic ring highly susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies

The following are typical energy values for nitroaromatic sulfur compounds, calculated using Density Functional Theory (DFT). They serve as an example of the data that would be generated for this compound.

| Orbital | Energy (eV) | Description |

| HOMO | -8.50 | Electron-donating capacity, localized on sulfur and phenyl ring |

| LUMO | -2.15 | Electron-accepting capacity, localized on the nitro-substituted ring |

| HOMO-LUMO Gap (ΔE) | 6.35 | Indicator of chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. nih.gov It is used to predict how a molecule will interact with other species, particularly identifying sites for electrophilic and nucleophilic attack. nih.gov In the MEP of this compound, regions of negative electrostatic potential (typically colored red) are expected to be concentrated around the electronegative oxygen atoms of the nitro group. researchgate.netdtic.mil This indicates the primary site for interaction with electrophiles or cations. Conversely, regions of positive potential (colored blue) would be found near the hydrogen atoms of the benzene ring and propyl group. The area around the carbon atom bonded to the chlorine (the site of SNAr reactions) is made more electron-deficient (less negative) by the attached electron-withdrawing groups, priming it for nucleophilic attack.

To quantify the distribution of electrons within the molecule, atomic charges and bond orders are calculated. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are employed to assign partial charges to each atom.

In this compound, these calculations would reveal significant charge polarization. The oxygen atoms of the nitro group would carry a substantial negative charge, while the nitrogen atom and the carbon to which it is attached would be positively charged. The C-Cl bond would be polarized towards the highly electronegative chlorine atom, giving it a partial negative charge and the attached carbon a partial positive charge. This positive character on the carbon is further enhanced by the electron-withdrawing nitro group, making it the electrophilic center for nucleophilic substitution. The sulfur atom, while less electronegative than oxygen or chlorine, influences the charge distribution on the ring through its lone pairs.

Bond order calculations provide insight into the nature of the chemical bonds (single, double, triple). For the aromatic ring, bond orders would be intermediate between 1 and 2, confirming its aromatic character. The C-N and N-O bonds of the nitro group would also show partial double bond character due to resonance.

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling the transition states and intermediates, it is possible to map out the energy profile of a reaction, providing a theoretical basis for its feasibility and rate.

The primary reaction pathway for a molecule like this compound is Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgpressbooks.pub This mechanism is favored due to the presence of the strongly electron-withdrawing nitro group, which activates the ring towards attack by nucleophiles. wikipedia.org The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. pressbooks.pub

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (chlorine). This is typically the rate-determining step. The attack forces the carbon to become sp3-hybridized, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.

Elimination Step: The aromaticity of the ring is restored as the leaving group (chloride ion) is expelled. This step is usually fast.

Computational modeling can locate the precise geometric structures of the transition states for both the addition and elimination steps. The transition state for the first step (TS1) involves the partial formation of the bond between the nucleophile and the ring carbon, and partial breaking of the ring's π-system. The transition state for the second step (TS2) involves the partial breaking of the C-Cl bond and the reformation of the aromatic π-system.

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile visually represents the energy changes that occur as the reaction progresses. The height of the energy barriers on this profile corresponds to the activation energies (Ea) of the reaction steps.

The activation energy for the formation of the Meisenheimer complex (TS1) is generally higher than that for the loss of the leaving group (TS2), confirming that the initial nucleophilic attack is the rate-determining step. research-nexus.net Computational models can predict these activation energies, which can then be used in the Arrhenius equation to estimate theoretical reaction rate constants. These predictions allow for a comparison of the reactivity of different substrates or nucleophiles under various conditions, providing a powerful predictive tool for synthetic chemists.

Table 3: Hypothetical Energy Profile Data for an SNAr Reaction

This table provides an illustrative example of the relative energies calculated for the stationary points along the SNAr reaction coordinate of a chloronitrobenzene derivative. The values are for demonstration purposes.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +18.5 |

| Meisenheimer Intermediate | +5.2 |

| Transition State 2 (TS2) | +12.0 |

| Products | -15.0 |

This detailed computational analysis, from conformational preferences to reaction energy profiles, provides a comprehensive understanding of the chemical nature of this compound.

Spectroscopic Property Predictions

Predicting the spectroscopic properties of a molecule through computational methods is a common practice in modern chemistry. Techniques such as ab initio calculations and Density Functional Theory (DFT) are powerful tools for estimating NMR chemical shifts and simulating IR and UV-Vis spectra. These predictions are invaluable for identifying and characterizing novel compounds. However, no published studies were found that apply these methods to this compound.

Ab Initio and DFT Calculation of NMR Chemical Shifts

Ab initio and DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. This process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These theoretical values, when referenced against a standard (like tetramethylsilane), offer insights into the electronic environment of the atoms within the molecule.

Status for this compound: No literature containing calculated NMR chemical shifts derived from ab initio or DFT methods for this specific compound could be located. As a result, no data table of predicted chemical shifts can be compiled.

Computational Simulation of IR and UV-Vis Spectra

Computational methods are also employed to simulate vibrational (IR) and electronic (UV-Vis) spectra. IR spectra simulations are typically based on the calculation of vibrational frequencies, which correspond to the stretching and bending of molecular bonds. UV-Vis spectra simulations involve the calculation of electronic transition energies and oscillator strengths, which predict the wavelengths of maximum absorption.

Status for this compound: There are no available published simulations of the IR or UV-Vis spectra for this compound. Therefore, a data table of predicted vibrational frequencies or electronic transitions cannot be provided.

Structure-Reactivity and Structure-Property Relationship Studies

Theoretical studies are crucial for understanding how the structure of a molecule influences its chemical reactivity and physical properties. This includes analyzing the electronic effects of substituents on an aromatic ring and developing quantitative models to predict reactivity.

Analysis of Substituent Effects on Aromatic Ring Activation/Deactivation

The substituents on the benzene ring of this compound—a chloro group, a nitro group, and a propylthio group—are expected to influence the electron density of the aromatic ring and thus its reactivity towards electrophilic or nucleophilic attack. The nitro group is a strong deactivating group, withdrawing electron density through both inductive and resonance effects. The chloro group is also deactivating due to its inductive effect, although it has a weak donating resonance effect. The propylthio group is generally considered to be an activating group through resonance. A computational analysis would typically involve examining molecular orbital energies and charge distributions to quantify these effects.

Status for this compound: No specific computational studies analyzing the combined activating and deactivating effects of these substituents on the aromatic ring of this molecule were found.

Derivation of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity in a particular reaction. Developing a QSRR model for derivatives of this compound would require experimental reactivity data for a set of related compounds and the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters).

Status for this compound: No research dedicated to the derivation of QSRR models for this compound or its close analogues could be identified.

Synthetic Utility and Derivatization of 4 Chloro 2 Nitro 1 Propylthio Benzene in Organic Synthesis

As a Precursor for Polyfunctionalized Aromatic Systems

4-Chloro-2-nitro-1-(propylthio)benzene serves as a versatile building block in organic synthesis for the generation of more complex, polyfunctionalized aromatic compounds. The strategic placement of the chloro, nitro, and propylthio groups on the benzene (B151609) ring allows for a variety of chemical transformations, enabling its use in the construction of substituted biaryls and intricate heterocyclic frameworks.

Construction of Substituted Biphenyls and Other Biaryls

The presence of a chloro substituent on the aromatic ring of this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions to form biaryl structures. While direct literature on this specific molecule is scarce, the principles of well-established coupling reactions like the Suzuki-Miyaura coupling can be applied. In a typical Suzuki-Miyaura reaction, an aryl halide is coupled with an organoboron reagent in the presence of a palladium catalyst and a base. organic-chemistry.orgorganic-chemistry.org

Recent advancements have also demonstrated the possibility of using nitroarenes as coupling partners in Suzuki-Miyaura reactions, where the nitro group is displaced. researchgate.netmdpi.com This opens up a second potential pathway for biaryl synthesis from this compound, where either the chloro or the nitro group could be targeted for coupling depending on the reaction conditions and catalyst system employed. The choice of catalyst, ligands, and base is crucial in directing the selectivity of the reaction. organic-chemistry.orgresearchgate.net

Table 1: Potential Cross-Coupling Reactions for Biaryl Synthesis

| Coupling Reaction | Electrophilic Site | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | -Cl | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Nitro-1-(propylthio)-biphenyl derivative |

| Suzuki-Miyaura | -NO₂ | Arylboronic acid | Pd(acac)₂, BrettPhos, K₃PO₄ | 4-Chloro-1-(propylthio)-biphenyl derivative |

This table represents potential synthetic pathways based on established cross-coupling methodologies.

Synthesis of Complex Heterocyclic Scaffolds

The functional groups of this compound are ideal precursors for the synthesis of various heterocyclic systems, most notably those containing nitrogen and sulfur, such as phenothiazines and benzothiazoles.

The synthesis of phenothiazines often involves the cyclization of diaryl sulfides. rsc.orgresearchgate.net A plausible route starting from this compound would first involve a nucleophilic aromatic substitution of the chlorine atom with an aminothiophenol, followed by reduction of the nitro group and subsequent cyclization.

For the synthesis of benzothiazoles, the precursor is typically a 2-aminothiophenol (B119425) derivative. nih.govmdpi.comekb.eg The nitro group of this compound can be reduced to an amine, and the chloro group can be subsequently converted to a thiol. This resulting intermediate, 2-amino-5-chloro-4-(propylthio)thiophenol, could then undergo condensation with various electrophiles like aldehydes, acid chlorides, or nitriles to form a diverse range of 2-substituted benzothiazoles. rjptonline.orgorganic-chemistry.orgmdpi.com

Pathways to Nitrogen-Containing Derivatives

The nitro group is a key functional handle in this compound, providing access to a variety of nitrogen-containing derivatives.

Utilization of the Aminated Product in Further Couplings or Cyclizations

The reduction of the nitro group to an amine is a fundamental transformation. Standard reducing agents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation can be employed for this purpose, yielding 4-chloro-2-amino-1-(propylthio)benzene. researchgate.netresearchgate.net This aniline (B41778) derivative is a valuable intermediate. lookchem.com

The newly formed amino group can participate in a range of reactions. For instance, it can be acylated, alkylated, or used in palladium-catalyzed C-N bond-forming reactions like the Buchwald-Hartwig amination to introduce further complexity. As mentioned previously, this amino group is also crucial for the intramolecular cyclization reactions that lead to the formation of heterocyclic systems like phenothiazines and benzothiazoles.

Preparation of Azo or Hydrazo Compounds

The synthesis of aromatic azo compounds can be achieved from nitroaromatic precursors through reductive coupling. mdpi.com Various reagents, including metallic reducing agents in alkaline media, can facilitate this transformation. Alternatively, the nitro group of this compound can be reduced to the corresponding aniline. This aniline can then be diazotized with nitrous acid to form a diazonium salt. Subsequent coupling of this diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, would yield an azo dye. unb.caekb.egsciencemadness.orgnih.gov

Table 2: Potential Nitrogen-Containing Derivatives and Their Synthesis

| Derivative Type | Synthetic Pathway | Key Intermediate | Reagents (Example) |

|---|---|---|---|

| Aminated Product | Reduction of nitro group | - | Fe / HCl or H₂ / Pd/C |

| Azo Compound | Reductive coupling of nitro group | - | Zn / NaOH |

| Azo Compound | Diazotization and coupling | 4-Chloro-2-amino-1-(propylthio)benzene | 1. NaNO₂, HCl 2. Phenol or Aniline |

This table outlines potential synthetic routes to nitrogen-containing derivatives based on general organic reactions.

Sulfur-Functionalized Derivatives

The propylthio group in this compound can also be chemically modified, although it is generally less reactive than the chloro and nitro groups. The sulfur atom is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation state of the sulfur can influence the electronic properties of the aromatic ring and provide new functional handles for further reactions.

Synthesis of Sulfoxides, Sulfones, and Sulfonamides from the Thioether

The sulfur atom of the propylthio group is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These oxidized derivatives are valuable synthetic intermediates themselves, with the sulfonyl group, in particular, being a key functional group in many pharmaceuticals and materials.

Sulfoxides and Sulfones

The selective oxidation of the thioether to either a sulfoxide or a sulfone can be achieved by choosing appropriate oxidizing agents and reaction conditions. masterorganicchemistry.comorganic-chemistry.org Mild oxidants or stoichiometric control typically favor the formation of the sulfoxide, 4-chloro-2-nitro-1-(propylsulfinyl)benzene. More powerful oxidizing agents or an excess of the reagent will further oxidize the thioether, through the sulfoxide intermediate, to the corresponding sulfone, 4-chloro-2-nitro-1-(propylsulfonyl)benzene. organic-chemistry.orgorientjchem.org

Common reagents for these transformations include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). orientjchem.org For instance, biocatalytic methods using microorganisms such as Aspergillus ochraceus have been shown to effectively oxidize similar substrates like 4-chlorothioanisole (B85629) to the corresponding sulfone. orientjchem.org The choice of oxidant and conditions allows for controlled access to either the sulfoxide or sulfone derivative. organic-chemistry.orgorganic-chemistry.org

Table 1: Oxidation of this compound

| Reagent | Typical Conditions | Primary Product | Reference |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | CH₂Cl₂, 0 °C to RT | Sulfoxide | orientjchem.org |

| m-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.) | CH₂Cl₂, RT | Sulfone | orientjchem.org |

| Hydrogen Peroxide (H₂O₂) | Acetic acid, RT or heat | Sulfone | organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Acetic acid/Water | Sulfone | orientjchem.org |

| Oxone® (KHSO₅) | Methanol/Water, RT | Sulfone | orientjchem.org |

Sulfonamides

The conversion of the thioether to a sulfonamide is a multi-step process, as it cannot be achieved directly. The standard synthetic route involves the initial oxidation of the thioether to a sulfonyl chloride, which is a highly reactive intermediate. nih.gov This transformation is typically accomplished through oxidative chlorination using reagents like chlorine gas in an aqueous medium. google.com This process would convert this compound into 4-chloro-2-nitrobenzenesulfonyl chloride. This specific sulfonyl chloride is a known compound, confirming the viability of this synthetic intermediate. sigmaaldrich.comnih.gov

Once formed, the 4-chloro-2-nitrobenzenesulfonyl chloride can readily react with a wide range of primary or secondary amines to furnish the desired sulfonamides. nih.gov This two-step sequence provides a reliable and versatile method for accessing a diverse library of sulfonamide derivatives from the parent thioether. Modern palladium-catalyzed methods have also been developed for the synthesis of arylsulfonamides from arylboronic acids, offering alternative routes that avoid harsh oxidative conditions. nih.gov

Exploration of Sulfur-Based Linkages in Advanced Materials

Thioethers and their oxidized counterparts, sulfones, are integral components in the field of materials science, often incorporated into polymer backbones to impart specific properties such as thermal stability, chemical resistance, and distinct electronic characteristics. While the direct application of this compound in advanced materials is an area ripe for exploration, the reactivity of its functional groups suggests significant potential.